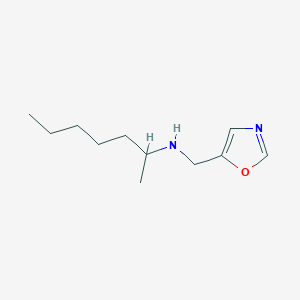
2-Fluoro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as FOA and is a derivative of benzoic acid. FOA has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
FOA exerts its biological effects by binding to specific proteins and inhibiting their function. FOA has been shown to bind to the active site of enzymes, such as dihydrofolate reductase, and inhibit their activity. FOA has also been shown to bind to specific domains of proteins, such as the SH3 domain, and disrupt protein-protein interactions. The mechanism of action of FOA is dependent on its chemical structure and the target protein.
Biochemical and Physiological Effects:
FOA has been shown to have various biochemical and physiological effects, depending on the target protein. In cancer cells, FOA has been shown to induce cell death and inhibit cell proliferation. FOA has also been shown to reduce inflammation by inhibiting the activity of specific enzymes, such as cyclooxygenase-2. In bacteria, FOA has been shown to inhibit the growth of specific strains by disrupting essential metabolic pathways. FOA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FOA has several advantages for lab experiments, including its stability, solubility, and specificity for target proteins. FOA is stable under a wide range of conditions and can be easily synthesized in large quantities. FOA is also soluble in water and organic solvents, making it a versatile tool for biochemical and physiological studies. However, FOA has some limitations, including its potential toxicity and off-target effects. FOA may also have limited applicability to certain target proteins or biological systems.
Orientations Futures
FOA has several potential future directions for scientific research. In medicinal chemistry, FOA could be further developed as a drug candidate for the treatment of cancer, bacterial infections, and inflammation. FOA could also be used as a tool for drug discovery and target validation. In biochemistry, FOA could be used to study protein-protein interactions and enzyme activity in greater detail. FOA could also be used to develop new methods for protein labeling and imaging. In material science, FOA could be used as a building block for the synthesis of functionalized materials with specific properties, such as drug delivery systems and sensors.
Méthodes De Synthèse
FOA can be synthesized using various methods, including the reaction of 2-fluoro-5-nitrobenzoic acid with N-(1,3-oxazol-5-ylmethyl)amine in the presence of a reducing agent, such as iron powder. Another method involves the reaction of 2-fluoro-5-(bromomethyl)benzoic acid with N-(1,3-oxazol-5-ylmethyl)amine in the presence of a base, such as potassium carbonate. The yield and purity of FOA can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
FOA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, FOA has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. FOA has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In biochemistry, FOA has been used as a tool to study protein-protein interactions and enzyme activity. FOA has been shown to bind to specific proteins and inhibit their function. In material science, FOA has been used as a building block for the synthesis of functionalized materials, such as polymers and nanoparticles.
Propriétés
IUPAC Name |
2-fluoro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-10-2-1-7(3-9(10)11(15)16)14-5-8-4-13-6-17-8/h1-4,6,14H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHHPKLSKCXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CN=CO2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol](/img/structure/B7581951.png)

![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)
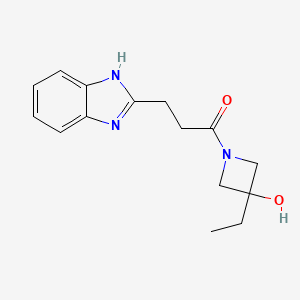
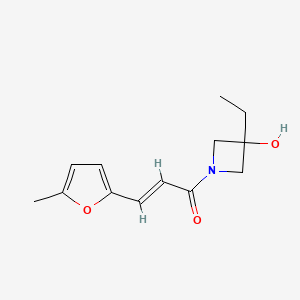
![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581978.png)
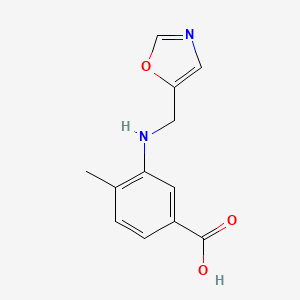
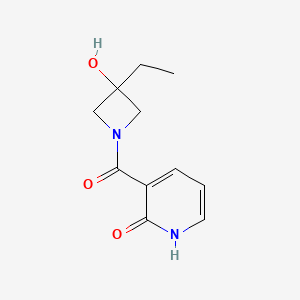
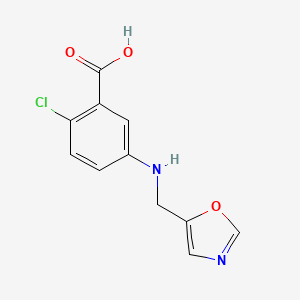
![5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7582024.png)
![8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582026.png)
